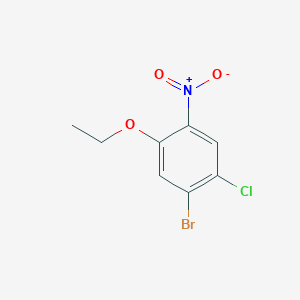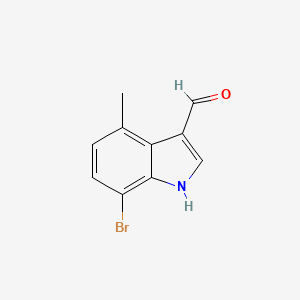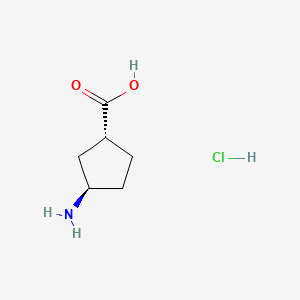
1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H7BrClNO3 and a molecular weight of 280.51 . It is a compound that contains a benzene ring substituted with bromo, chloro, ethoxy, and nitro groups .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is1S/C8H7BrClNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound, indicating the presence of a benzene ring with bromo, chloro, ethoxy, and nitro substituents.
Applications De Recherche Scientifique
-
- Scientific Field : Organic, Bioinorganic, Analytical, Material Science, and Medicinal Chemistry .
- Application Summary : Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group. They are regarded as an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
- Methods of Application : Schiff bases are synthesized from the condensation reaction involving the carbonyl group of salicylidene-4-amioantipyrine and the amine group of various organic compounds .
- Results or Outcomes : These Schiff bases and their metal complexes have been characterized based on their numerous unique physical, chemical, and spectral properties from which different structures have been proposed .
-
Palladium-Mediated Ullmann Cross-Coupling Reaction
- Scientific Field : Organic Chemistry .
- Application Summary : 1-Bromo-2-nitrobenzene is used in the Ullmann cross-coupling reaction with β-bromo-α,β-unsaturated aldehydes .
- Methods of Application : The reaction involves the use of palladium as a catalyst .
- Results or Outcomes : This reaction leads to the preparation of compounds such as 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene, and 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .
-
- Scientific Field : Organic Chemistry .
- Application Summary : Multistep synthesis involves a series of chemical reactions to obtain a desired product. In the case of benzene derivatives, this could involve nitration, conversion from the nitro group to an amine, and bromination .
- Methods of Application : The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination .
- Results or Outcomes : The end product of this multistep synthesis is a meta-substituted benzene derivative .
-
IUPAC Nomenclature of Substituted Benzene Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : The IUPAC nomenclature of substituted benzene derivatives is an important aspect of organic chemistry. It involves the systematic naming of organic compounds according to established rules .
- Methods of Application : The functional group is given the highest priority in the naming process. The locant set is considered after prioritizing the functional group .
- Results or Outcomes : The systematic name for a compound like 2-chloro-1-methyl-4-nitrobenzene is determined based on these rules .
-
- Scientific Field : Organic Chemistry .
- Application Summary : The one-pot synthesis method for 5-bromo-2-chloro-4’-ethoxy diphenylmethane involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .
- Methods of Application : The process involved in the invention has the advantages that the same Lewis acid is used as a catalyst in the Friedel-Crafts acylation reaction and the hydroboration reduction reaction, so that the catalyst consumption is greatly reduced, the operation is simple, and the intermediate needs no separation and purification .
- Results or Outcomes : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step, and fewer three wastes are discharged, the solvent recovery effect is good, and the production cost is low .
-
Preparation of Other Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : 1-Bromo-2-nitrobenzene may be used in the preparation of other compounds such as 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene, and 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .
- Methods of Application : The specific methods of application would depend on the desired end product .
- Results or Outcomes : The end products are various compounds that have potential applications in other areas of chemistry .
Propriétés
IUPAC Name |
1-bromo-2-chloro-5-ethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUYNYJGMFTJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260019 | |
| Record name | Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene | |
CAS RN |
1393442-06-2 | |
| Record name | Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1377971.png)
![Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1377973.png)
![Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B1377974.png)

![2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1377979.png)
![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B1377980.png)
![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)
![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)


